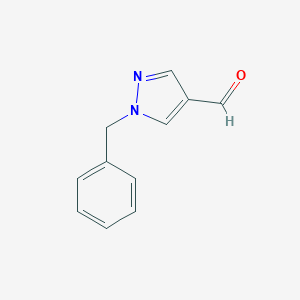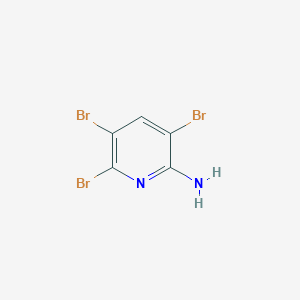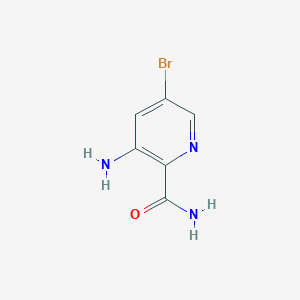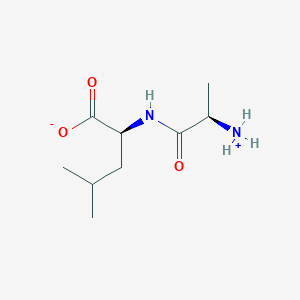![molecular formula C8H14ClNO B112947 9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride CAS No. 72761-60-5](/img/structure/B112947.png)
9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride
概要
説明
9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride is a chemical compound with the molecular formula C8H14ClNO . It belongs to a sterically unhindered and stable class of nitroxyl radicals .
Synthesis Analysis
A practical, three-step synthetic route to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), an unhindered, stable class of nitroxyl radical, has been developed . This compound exhibits a highly active nature compared with TEMPO in the catalytic oxidation of alcohols to their corresponding carbonyl compounds .Molecular Structure Analysis
The molecular structure of 9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride can be represented by the InChI string: InChI=1S/C8H13NO.ClH/c10-8-4-6-2-1-3-7(5-8)9-6;/h6-7,9H,1-5H2;1H . The Canonical SMILES representation is: C1CC2CC(=O)CC(C1)N2.Cl .Chemical Reactions Analysis
9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride efficiently catalyzes the oxidation of alcohols to afford the corresponding carbonyl compounds . It has been used as a catalyst in the oxidation of alcohols .Physical And Chemical Properties Analysis
9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride has a molecular weight of 175.65 g/mol . It is soluble in H2O, CH3CN, AcOH, benzene, toluene, diethyl ether, MeOH, ethyl acetate, and most organic solvents .科学的研究の応用
Chemical Reactions and Derivative Formation
9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride has been a subject of interest in various chemical reaction studies. For instance, Moskalenko and Boev (2009) explored its reactions with nitrogen-containing nucleophiles, leading to the formation of oximes, hydrazones, azines, and subsequent conversion into dihydrochlorides (Moskalenko & Boev, 2009). This process highlights the versatility of this compound in creating a range of derivatives.
NMR Studies for Structural Analysis
The compound's utility in NMR (Nuclear Magnetic Resonance) studies has been demonstrated by Park, Jeong, and Parthiban (2011). Their research on various substituted 9-ones of 9-Azabicyclo[3.3.1]nonan-3-one provided insights into its stereochemical assignments and conformational behaviors (Park, Jeong, & Parthiban, 2011).
Synthesis and Structural Analysis
The synthesis and structural analysis of 9-Azabicyclo[3.3.1]nonan-3-one derivatives have been a significant area of research. Arias-Pérez, Alejo, and Maroto (1997) studied its molecular mechanics and NMR spectroscopy, revealing insights into its conformational behavior and structural properties (Arias-Pérez, Alejo, & Maroto, 1997).
Antimicrobial Properties
Research on the antimicrobial properties of derivatives of 9-Azabicyclo[3.3.1]nonan-3-one is notable. Ramachandran et al. (2011) synthesized and evaluated the in vitro antibacterial and antifungal activities of thiazoles derived from this compound, showcasing its potential in the development of new antimicrobial agents (Ramachandran et al., 2011).
作用機序
Target of Action
The primary target of 9-Azabicyclo[33It is known to belong to a class of nitroxyl radicals .
Biochemical Pathways
The specific biochemical pathways affected by 9-Azabicyclo[33It is known to be involved in the aerobic oxidation of alcohols .
Result of Action
The result of the action of 9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride is the efficient conversion of alcohols into their corresponding carbonyl compounds .
Action Environment
The action of 9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride is influenced by environmental factors such as temperature and pressure. It has been demonstrated to be effective in the aerobic oxidation of alcohols at room temperature and ambient pressure .
将来の方向性
特性
IUPAC Name |
9-azabicyclo[3.3.1]nonan-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c10-8-4-6-2-1-3-7(5-8)9-6;/h6-7,9H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGESYOBZBRDUBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC(C1)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599961 | |
| Record name | 9-Azabicyclo[3.3.1]nonan-3-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride | |
CAS RN |
72761-60-5 | |
| Record name | 9-Azabicyclo[3.3.1]nonan-3-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-azabicyclo[3.3.1]nonan-3-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B112886.png)




![(2's,3s)-[2-(3-Hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester](/img/structure/B112897.png)
